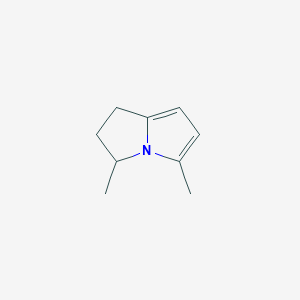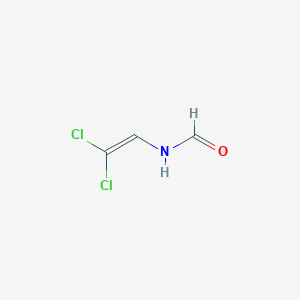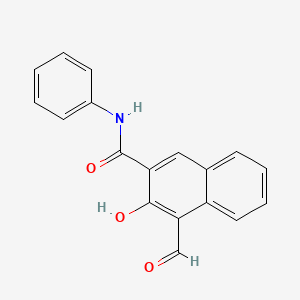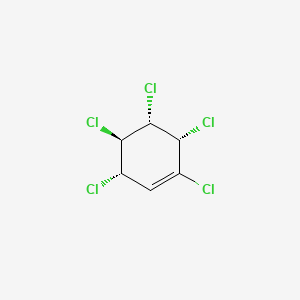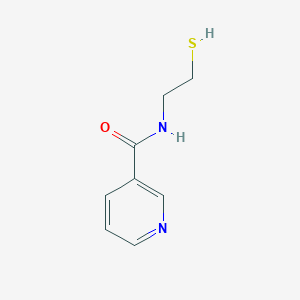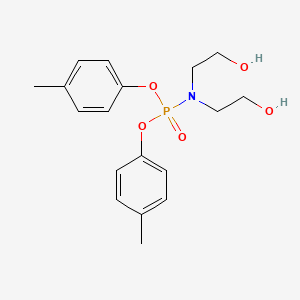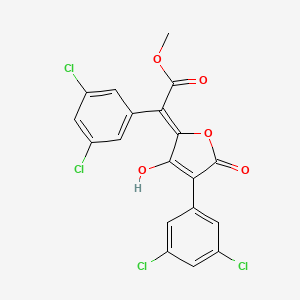
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a furan ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multiple steps. One common method includes the chlorination of bromoacetophenone followed by a reaction with ammonia to obtain the desired product . The reaction conditions often require controlled temperatures and the use of solvents like alcohol and ether to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the desired purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dichloro-α-oxobenzeneacetate: This compound shares a similar core structure but differs in the ester group, which can influence its reactivity and applications.
4-Amino-3,5-dichloro-alpha-bromoacetophenone: Another related compound with similar functional groups but different substituents, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
54805-72-0 |
|---|---|
Molekularformel |
C19H10Cl4O5 |
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
methyl (2Z)-2-(3,5-dichlorophenyl)-2-[4-(3,5-dichlorophenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C19H10Cl4O5/c1-27-18(25)15(9-4-12(22)7-13(23)5-9)17-16(24)14(19(26)28-17)8-2-10(20)6-11(21)3-8/h2-7,24H,1H3/b17-15- |
InChI-Schlüssel |
RNUFZOVWXJZZQM-ICFOKQHNSA-N |
Isomerische SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)/C3=CC(=CC(=C3)Cl)Cl |
Kanonische SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
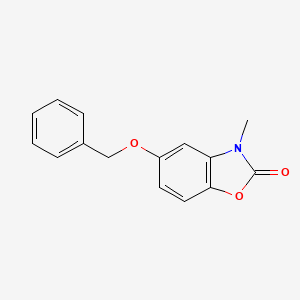

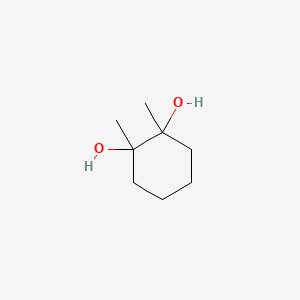
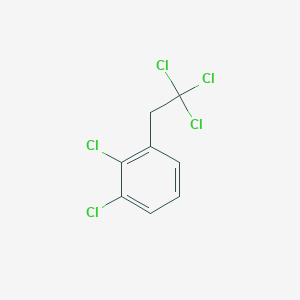
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
